2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

Vue d'ensemble

Description

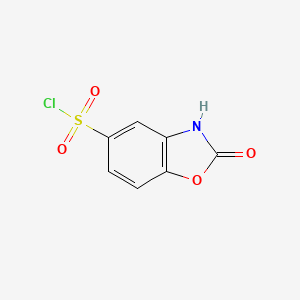

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to the benzoxazole family, a class of aromatic heterocyclic compounds that contain a benzene ring fused to an oxazole ring. The sulfonyl chloride group attached to the benzoxazole ring makes it a reactive species, suitable for various chemical transformations.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through several methods. One such method is the palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, as described in the first paper. This method tolerates a wide range of functional groups and provides a practical route to 2-aryl benzoxazoles in moderate to good yields .

Another approach involves the use of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole as a scaffold for synthetic elaboration. The α-sulfonyl anion derived from this scaffold reacts with alkyl halides to give various alkylation products. Reductive desulfonylation can then be optimized to afford desulfonylated products, which are useful in the synthesis of compounds like the anti-inflammatory Oxaprozin .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. The sulfonyl chloride group attached to the benzoxazole ring is an electron-withdrawing group that can influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The palladium-catalyzed C-arylation mentioned earlier is an example of a reaction that forms a new carbon-carbon bond . Additionally, the α-sulfonyl anion from the 2-(phenylsulfonyl)methyl-4,5-diaryloxazole reacts with alkyl halides to produce alkylation products, which can be further transformed into other valuable compounds .

A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using ruthenium(II) porphyrin and copper chloride catalysis. This method involves the formation of intermolecular C-N bonds and intramolecular C-O bonds, leading to the simultaneous formation of oxazole or oxazoline derivatives .

Furthermore, a metal-free approach to benzazoles from arylmethyl chlorides and 2-mercaptan/2-hydroxyanilines has been reported. This method uses elemental sulfur as a traceless oxidizing agent and proceeds with good functional group tolerance and scalability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and its derivatives are influenced by the presence of the sulfonyl chloride group and the oxazole ring. The sulfonyl chloride group is highly reactive, making these compounds useful for further chemical transformations. The oxazole ring contributes to the aromaticity and stability of the molecule. The specific physical properties such as melting point, boiling point, and solubility would depend on the particular substituents present on the benzoxazole core.

Applications De Recherche Scientifique

Antioxidant Capacity Assays

Research into the antioxidant capacity of compounds often involves derivatives of benzoxazole. For instance, studies have shown that certain antioxidants can form coupling adducts with derivatives such as ABTS•+, leading to oxidative degradation into marker compounds with significant antioxidant capacity. This process underscores the role of benzoxazole derivatives in elucidating the pathways and mechanisms of antioxidant assays (Ilyasov et al., 2020).

Synthesis of Benzoxazole Derivatives

The microwave-assisted synthesis of benzoxazole derivatives highlights the importance of these compounds in material science and pharmacology. Such synthetic methods offer a quicker and more efficient means of producing benzoxazole derivatives, which have shown broad pharmacological properties. This signifies the role of benzoxazole derivatives in drug development and material science (Özil & Menteşe, 2020).

Environmental and Biological Applications

The use of sulfonyl chlorides, related to the sulfonyl group in 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, is prevalent in the synthesis of environmental and biological agents. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl) has been used in the formation of various bonds, indicating the versatility and potential of sulfonyl chlorides in developing new chemical entities with environmental and medicinal applications (Chachignon et al., 2017).

Antimicrobial Scaffolds

Benzoxazole scaffolds, closely related to the structure of interest, have been explored for their antimicrobial potential. The structural backbone of benzoxazinoids, for instance, has been identified as a promising scaffold for designing new antimicrobial compounds. This area of research suggests that derivatives of benzoxazole, including possibly 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, could be pivotal in developing novel antimicrobial agents (de Bruijn et al., 2018).

Propriétés

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGGKDKJSMZXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408405 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

CAS RN |

78633-41-7 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)

![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)